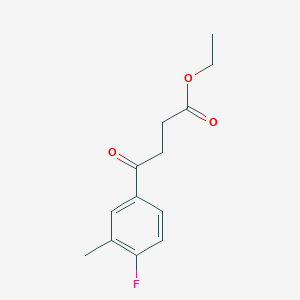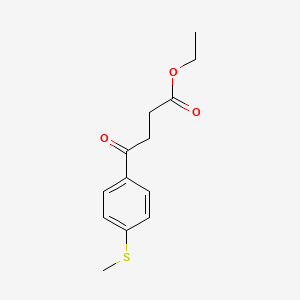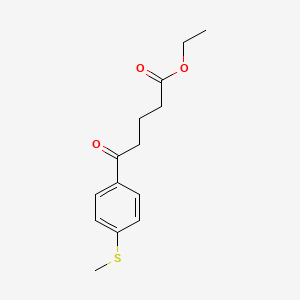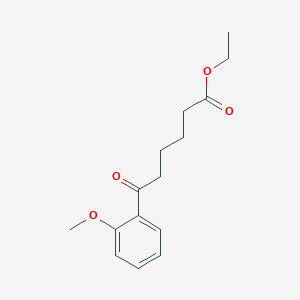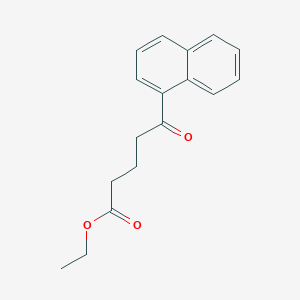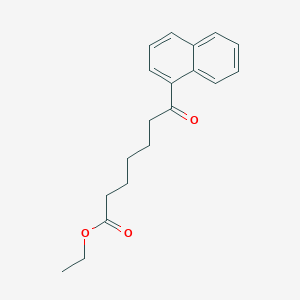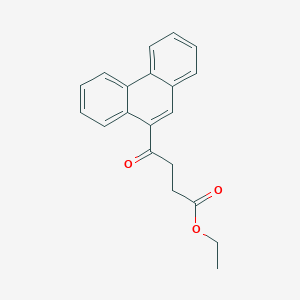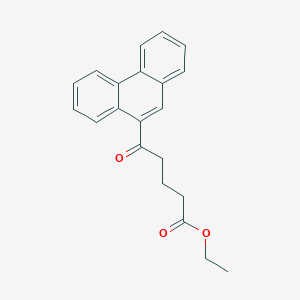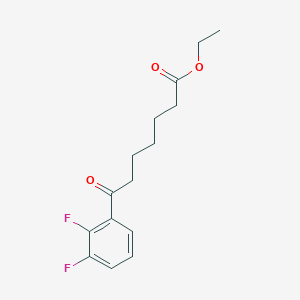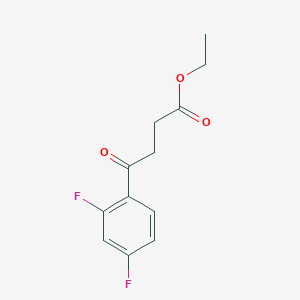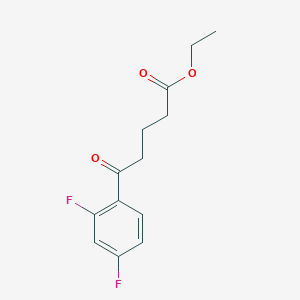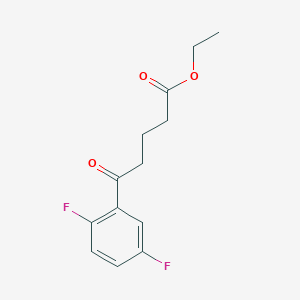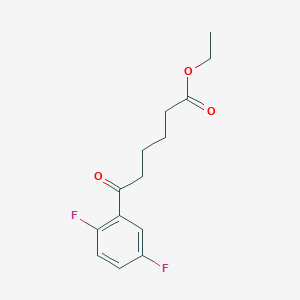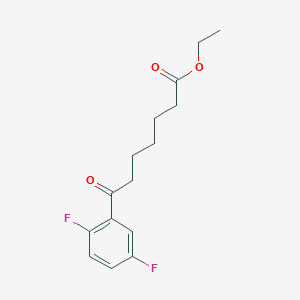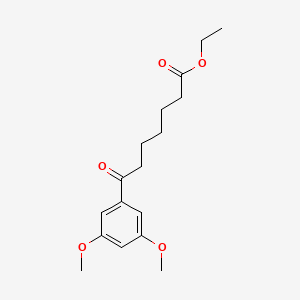
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-Ones Using Zinc Ferrite Nanocatalyst and Its Bio Evaluation
- Application : This research involves the synthesis of derivatives of 7, 7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7, 8-hexahydro-1H-quinazoline-5-one from 5, 5-dimethyl cyclohexane-1, 3-dione (dimedone). The aryl aldehydes were substituted with thiourea in the presence of synthesized zinc ferrite nanocatalyst, which increased the yield under reflux through condensation, followed by cyclization to give desired products .
- Method : The synthesis was performed using a zinc ferrite nanocatalyst and involved condensation and cyclization .
- Results : The newly synthesized compounds were evaluated by spectral analysis (mass spectrometry, proton nuclear magnetic resonance (1HNMR), and Carbon-13 nuclear magnetic resonance (13CNMR) spectroscopies). The antimicrobial activity of title compounds possessing electron-withdrawing groups exhibited more active potential than the electron-donating groups .
-
Alternative Synthesis and Structural Analysis of the Antioxidant and Antitumor Agent 2- (3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One
- Application : This research presents the synthesis, structure, and NMR and mass spectroscopic analyses of the antioxidant 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4 (1H)-one family of molecules that have been shown to display a range of potent biological properties .
- Method : The molecule was prepared by an alternative methodology to that recently reported .
- Results : The solid state structure reveals an array of weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between the neighboring molecules. The presence of the compound was also confirmed via NMR and mass spectroscopic analyses .
-
3- (3,5-Dimethoxyphenyl)-1-ethyl-7- (methylsulfanyl)-3,4-dihydropyrimido [4,5-d]pyrimidin-2 (1H)-one AldrichCPR
- Application : This compound, with a CAS Number of 251371-80-9, is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications of this compound are not provided in the source .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes of the synthesis are not provided in the source .
-
Design, Synthesis and Biological Evaluation of 6- (2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors
- Application : This research presents the design, synthesis, and biological evaluation of a new series of 6- (2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR, which is aberrant in various cancer types, is a promising target for cancer therapy .
- Method : The specific method of synthesis is not provided in the source .
- Results : The compound 6- (2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .
-
3- (3,5-Dimethoxyphenyl)-1-ethyl-7- (methylsulfanyl)-3,4-dihydropyrimido [4,5-d]pyrimidin-2 (1H)-one AldrichCPR
- Application : This compound, with a CAS Number of 251371-80-9, is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications of this compound are not provided in the source .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes of the synthesis are not provided in the source .
-
Design, Synthesis and Biological Evaluation of 6- (2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors
- Application : This research presents the design, synthesis, and biological evaluation of a new series of 6- (2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFR, which is aberrant in various cancer types, is a promising target for cancer therapy .
- Method : The specific method of synthesis is not provided in the source .
- Results : The compound 6- (2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition .
Eigenschaften
IUPAC Name |
ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-16(18)13-10-14(20-2)12-15(11-13)21-3/h10-12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYRILCKARUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645830 |
Source


|
| Record name | Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |
CAS RN |
898758-67-3 |
Source


|
| Record name | Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

